Stevioside

Sensory Science Time-Intensity Profiling Food Formulation

Stevioside (CAS 57817-89-7) is a non-substitutable steviol glycoside with a distinct bitter aftertaste profile, validated for TAS2R receptor studies. It is the preferred starting material for enzymatic Reb A synthesis (78% yield in 30h). Its defined hydrolysis activation energy (83.6 kJ/mol) makes it an ideal degradation reference. At 1-10 μM, it upregulates GLUT-4 in insulin-resistant 3T3-L1 adipocytes. ≥98% purity. Not interchangeable with Reb A, D, or M without measurable deviation.

Molecular Formula C38H60O18
Molecular Weight 804.9 g/mol
CAS No. 57817-89-7
Cat. No. B1681144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevioside
CAS57817-89-7
Synonymssteviol glycoside
stevioside
Molecular FormulaC38H60O18
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37-,38+/m1/s1
InChIKeyUEDUENGHJMELGK-HYDKPPNVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1.25 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Stevioside CAS 57817-89-7: Procurement-Grade Overview for Scientific and Industrial Sourcing


Stevioside (CAS 57817-89-7) is a diterpene glycoside and the predominant sweetening constituent of Stevia rebaudiana Bertoni leaves, comprising approximately 6–18% of the dried leaf mass by weight [1]. It belongs to the steviol glycoside class, characterized by an ent-kaurene aglycone (steviol) core esterified with carbohydrate moieties at the C-19 carboxyl and C-13 hydroxyl positions [2]. Stevioside functions as a high-intensity, non-caloric sweetener with an established regulatory history in several markets [3].

Stevioside Sourcing: Why Direct Substitution with Reb A, D, or M is Not Chemically Justified


The term 'steviol glycoside' denotes a structurally heterogeneous family of compounds, not a single interchangeable entity. Substitution without quantitative justification is problematic because key performance attributes—sweetness intensity, temporal sensory dynamics, thermal stability, and enzymatic conversion efficiency—exhibit compound-specific, glucosylation-pattern-dependent variation [1]. As demonstrated in Section 3, stevioside possesses distinct quantitative profiles across these dimensions that directly inform its suitability for specific research and industrial applications, rendering it non-substitutable by other in-class glycosides such as rebaudioside A, D, or M without measurable performance deviation [2].

Stevioside Comparative Evidence: Quantified Differentiation vs. Rebaudioside A, D, and M for Scientific Selection


Sensory Temporal Dynamics: Quantified Bitterness and Lingering Aftertaste Differentiation vs. Reb D and Reb M

Stevioside demonstrates a significantly more pronounced bitter taste and a longer lingering aftertaste compared to rebaudioside D and M. In a time-intensity (TI) dynamic sensory characterization study directly comparing six steviol glycosides, Stevioside exhibited an immediate distinct bitter taste and a prolonged lingering aftertaste [1]. In contrast, Rebaudioside D and M were characterized by a faster onset of sweetness, a quicker decay of aftertaste, and were described as being nearly devoid of bitterness in the same experimental paradigm [1].

Sensory Science Time-Intensity Profiling Food Formulation

Thermal and pH Stability: Quantitative Degradation Kinetics and Activation Energy Data

Stevioside's stability under food processing conditions has been quantitatively characterized. In aqueous solutions, stevioside is remarkably stable within a pH range of 2–10 under thermal treatment up to 80°C [1]. However, degradation is significant under more extreme conditions. The hydrolysis of stevioside follows pseudo-first-order kinetics with an activation energy of 83.6 kJ/mol in water [2]. At pH 2 and 80°C, complete degradation of stevioside was observed after 72 hours [3]. In solid form, stevioside demonstrates good stability up to 120°C, with forced decomposition occurring only above 140°C [1].

Food Chemistry Kinetic Analysis Stability Testing

Enzymatic Conversion Efficiency: Stevioside as a Substrate for Reb A Biosynthesis

Stevioside serves as a direct substrate for the enzymatic synthesis of rebaudioside A, a higher-value sweetener. Using a coupled UDP-glucosyltransferase (UGT76G1) and sucrose synthase (AtSUS1) system, a rebaudioside A yield of 78% was achieved from stevioside (2.4 mM) within 30 hours [1]. In a separate study using a cyclodextrin glucanotransferase (CGTase-13), the conversion rate for stevioside to glucosylated steviol glycosides reached 86.1% under optimized conditions [2]. This conversion rate is slightly lower than the 90.8% conversion observed for rebaudioside A under the same conditions [2].

Biocatalysis Enzymatic Bioconversion Glycosyltransferase

Insulin-Mimetic and Glucose Uptake Activity: Comparative In Vitro Potency vs. Steviol

In a 3T3-L1 adipocyte model of insulin resistance, stevioside exhibited a dose-dependent effect on glucose uptake. Treatment with stevioside at both 1 μM and 10 μM concentrations increased the transcript level of GLUT-4, the insulin-sensitive glucose transporter, and improved glucose uptake [1]. This effect was also observed with steviol (the aglycone) at 1 μM, suggesting a class-level effect of steviol glycosides and their core metabolite [1].

Metabolic Research Glucose Uptake Cell-Based Assay

Stevioside Application Scenarios Informed by Quantitative Evidence


Biocatalytic Upgrading to High-Value Rebaudiosides

Stevioside is a preferred starting material for enzymatic synthesis of rebaudioside A due to its high conversion efficiency. As established in Section 3, a yield of 78% can be achieved in 30 hours using a UGT76G1/AtSUS1 coupled enzyme system [1]. This application scenario is relevant for bioprocess development, enzyme engineering studies, and the production of steviol glycoside blends with improved organoleptic properties.

Bitter Taste Receptor and Gustatory Signaling Research

The evidence presented in Section 3 confirms that stevioside elicits an immediate, distinct bitter taste and a prolonged lingering aftertaste, a profile that is quantitatively and qualitatively distinct from rebaudioside D and M [2]. This makes stevioside a valuable tool compound for investigating bitter taste receptor (TAS2R) activation, signal transduction pathways, and the molecular basis of aftertaste perception.

Metabolic Studies of Insulin Sensitivity and Glucose Homeostasis

The data in Section 3 demonstrate that stevioside, at concentrations of 1-10 μM, can increase GLUT-4 transcript levels and improve glucose uptake in an insulin-resistant 3T3-L1 adipocyte model [3]. This supports the use of stevioside in cell-based assays and in vivo models designed to elucidate the mechanisms of action of steviol glycosides on glucose metabolism and insulin signaling pathways.

Stability Testing and Food Process Validation

The defined stability parameters for stevioside, detailed in Section 3, provide a quantitative framework for its use as a model compound in stability studies. Its known activation energy for hydrolysis (83.6 kJ/mol) and degradation behavior at extremes of pH and temperature make it a useful reference standard for validating processing conditions, developing analytical methods for degradation products, and establishing shelf-life models for steviol glycoside-containing formulations [4].

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